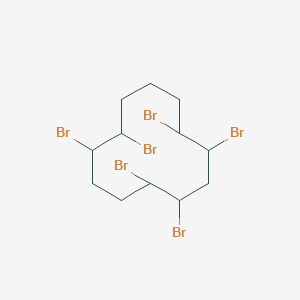![molecular formula C13H17NO3 B12530136 Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate CAS No. 865086-33-5](/img/structure/B12530136.png)
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a methylphenyl group, and an oxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate typically involves the reaction of 1-(3-methylphenyl)ethan-1-one with a suitable carbamate precursor. One common method involves the use of transaminases to achieve chiral selective synthesis. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimized parameters such as enzyme loading, substrate loading, temperature, and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product. The process parameters are carefully controlled to achieve maximum conversion and product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar functional groups.
Methylurethane: Another carbamate derivative with different substituents.
Methylester kyseliny karbaminove: A related ester compound with similar reactivity.
Uniqueness
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is unique due to its specific structure, which includes a chiral center and multiple functional groups.
Eigenschaften
CAS-Nummer |
865086-33-5 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl N-[(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-9-5-4-6-11(7-9)12(8-10(2)15)14-13(16)17-3/h4-7,12H,8H2,1-3H3,(H,14,16)/t12-/m1/s1 |
InChI-Schlüssel |
CCMXKYVPSDPKPY-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)C)NC(=O)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CC(=O)C)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
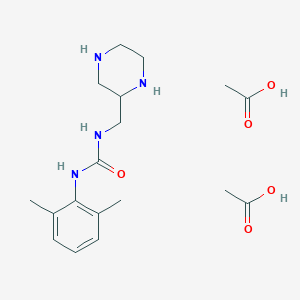
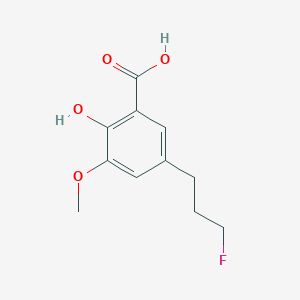
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
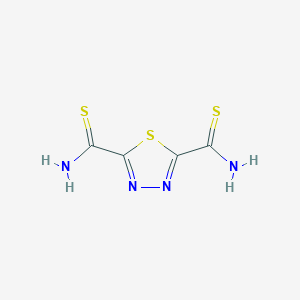
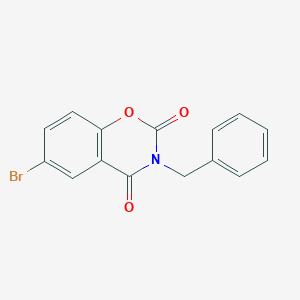
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
